molecular formula C17H16N2O2 B7491999 2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one

2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one

Cat. No. B7491999
M. Wt: 280.32 g/mol
InChI Key: ZTUFDVFJPZYTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one, also known as DMPP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMPP is a pyridopyrimidine derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to exhibit a wide range of biological activities, making it a promising compound for scientific research. One of the most notable applications of 2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one is in the field of anti-inflammatory research. 2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by activating the Nrf2 signaling pathway.
2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has also been shown to exhibit anti-cancer properties. In vitro studies have shown that 2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one can induce apoptosis in cancer cells by activating the caspase pathway. 2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
In addition, 2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to exhibit anti-viral properties. In vitro studies have shown that 2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one can inhibit the replication of several viruses, including influenza virus and dengue virus.

Mechanism of Action

The exact mechanism of action of 2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one is not fully understood. However, it is thought to act by activating the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and inflammation. 2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has also been shown to activate the caspase pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. 2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to inhibit the replication of several viruses, including influenza virus and dengue virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one is its wide range of biological activities, making it a promising compound for scientific research. 2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one is also relatively easy to synthesize, making it readily available for use in laboratory experiments.
However, one limitation of 2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one is its potential toxicity. In vitro studies have shown that 2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one can induce cytotoxicity in some cell lines at high concentrations. Therefore, careful consideration should be given to the concentration of 2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one used in experiments.

Future Directions

There are several future directions for research on 2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one. One area of interest is the development of 2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one derivatives with improved biological activities and reduced toxicity. Another area of interest is the investigation of the potential use of 2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one in combination with other anti-inflammatory, anti-cancer, or anti-viral agents.
Conclusion:
In conclusion, 2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one is a promising compound for scientific research due to its wide range of biological activities. 2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for the development of new therapies. However, careful consideration should be given to the potential toxicity of 2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenol with pyrido[1,2-a]pyrimidine-4-one in the presence of a base catalyst. Another method involves the reaction of 2,4-dimethylphenol with pyridine-2,3-dicarbonitrile in the presence of a base catalyst, followed by cyclization of the resulting intermediate.

properties

IUPAC Name

2-[(2,4-dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-6-7-15(13(2)9-12)21-11-14-10-17(20)19-8-4-3-5-16(19)18-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUFDVFJPZYTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC(=O)N3C=CC=CC3=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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